Adenosine 5'-Diphosphate-15N5
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Overview
Description
Adenosine 5’-Diphosphate-15N5 is a labeled analogue of adenosine diphosphate, where the nitrogen atoms in the adenine moiety are replaced with the isotope nitrogen-15. This compound is primarily used in biochemical and physiological research to study nucleotide metabolism and energy transfer processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-Diphosphate-15N5 involves the incorporation of nitrogen-15 into the adenine ring. This can be achieved through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors during the synthesis of adenine. The adenine is then coupled with ribose to form adenosine, which is subsequently phosphorylated to produce adenosine 5’-diphosphate .
Industrial Production Methods
Industrial production of Adenosine 5’-Diphosphate-15N5 typically involves large-scale synthesis using nitrogen-15 labeled precursors. The process includes the fermentation of microorganisms that can incorporate nitrogen-15 into their nucleotides, followed by extraction and purification of the labeled adenosine diphosphate .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-Diphosphate-15N5 undergoes various chemical reactions, including:
Phosphorylation: Conversion to adenosine triphosphate.
Dephosphorylation: Conversion to adenosine monophosphate.
Hydrolysis: Breakdown into adenosine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: Typically involves the use of ATP and kinase enzymes.
Dephosphorylation: Catalyzed by phosphatase enzymes.
Hydrolysis: Can occur under acidic or basic conditions.
Major Products Formed
Phosphorylation: Adenosine triphosphate.
Dephosphorylation: Adenosine monophosphate.
Hydrolysis: Adenosine and inorganic phosphate.
Scientific Research Applications
Adenosine 5’-Diphosphate-15N5 is used extensively in scientific research, including:
Chemistry: Studying nucleotide interactions and energy transfer mechanisms.
Biology: Investigating cellular metabolism and signaling pathways.
Medicine: Exploring potential therapeutic applications in metabolic disorders.
Industry: Used in the production of labeled nucleotides for research and diagnostic purposes
Mechanism of Action
Adenosine 5’-Diphosphate-15N5 exerts its effects by participating in nucleotide metabolism and energy transfer processes. It acts as a substrate for various enzymes, including kinases and phosphatases, which catalyze its conversion to other nucleotides. The labeled nitrogen-15 atoms allow researchers to trace the metabolic pathways and study the dynamics of nucleotide interactions .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-Monophosphate-15N5: A labeled analogue with one phosphate group.
Adenosine 5’-Triphosphate-15N5: A labeled analogue with three phosphate groups.
Guanosine 5’-Diphosphate-15N5: A similar compound with guanine instead of adenine
Uniqueness
Adenosine 5’-Diphosphate-15N5 is unique due to its specific labeling with nitrogen-15, which allows for detailed studies of nucleotide metabolism and energy transfer. This isotopic labeling provides a distinct advantage in tracing and analyzing biochemical pathways .
Properties
Molecular Formula |
C10H15N5O10P2 |
---|---|
Molecular Weight |
432.17 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1,15+1 |
InChI Key |
XTWYTFMLZFPYCI-URSNMGFWSA-N |
Isomeric SMILES |
C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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